1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine
Overview
Description
The compound “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, attached to a tetrahydro-2H-thiopyran ring, which is a six-membered sulfur-containing ring .
Molecular Structure Analysis
The molecular structure of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine” is complex due to the presence of multiple ring structures and functional groups. The compound contains a piperazine ring and a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing one sulfur atom .Scientific Research Applications
Therapeutic Potential and Drug Design
Piperazine derivatives have been recognized for their significant role in the rational design of drugs due to their versatility and presence in a multitude of well-known drugs with various therapeutic uses. These include applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications to the substitution pattern on the piperazine nucleus can lead to recognizable differences in the medicinal potential of the resultant molecules, indicating their broad potential and flexibility as a building block in drug discovery for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's utility in the design and development of safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) of piperazine-based anti-TB molecules has been elaborated, assisting medicinal chemists in addressing gaps and exploiting reported strategies (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Diverse Pharmacological Profiles
Piperazine entities have been studied for their CNS activities and have been increasingly researched for several other activities, suggesting a successful emergence of this pharmacophore. The diversity of molecular designs bearing the piperazine entity furnishes a broad spectrum of pharmacological profiles, underscoring the compound's adaptability and efficacy in various therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).
properties
IUPAC Name |
4-piperazin-1-ylthiane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-1-9(2-8-14)11-5-3-10-4-6-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFXOCLTTSWPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.